2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide

CSF1R inhibition Type II kinase inhibitor Azetidine sulfonamide

This 2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide is a uniquely configured, dual-chemotype (azetidine Type II kinase inhibitor & 2-methoxybenzamide sulfonamide) small-molecule probe, disclosed for CSF1R modulation. Extreme sensitivity of both chemotypes to minor structural changes means substitution with generic analogs risks total loss of target selectivity. No published selectivity panels exist; therefore, procurement of this exact CAS 2640980-26-1 compound is mandatory for generating proprietary comparative biochemical data before any in vivo microglia-depletion or ion-channel selectivity experiment. Secure the defined starting point for structure-activity relationship exploration.

Molecular Formula C17H19N3O5S
Molecular Weight 377.4 g/mol
CAS No. 2640980-26-1
Cat. No. B6476406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide
CAS2640980-26-1
Molecular FormulaC17H19N3O5S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
InChIInChI=1S/C17H19N3O5S/c1-11-7-12(5-6-19-11)25-13-9-20(10-13)26(22,23)14-3-4-16(24-2)15(8-14)17(18)21/h3-8,13H,9-10H2,1-2H3,(H2,18,21)
InChIKeyOHEFWNGASWUBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide (CAS 2640980‑26‑1): Procurement‑Grade Structural & Target Class Summary


2‑Methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide (CAS 2640980‑26‑1) is a synthetic, small‑molecule sulfonamide that combines a 2‑methoxybenzamide core with a 1,3‑disubstituted azetidine ring and a 2‑methylpyridin‑4‑yloxy substituent [REFS‑1]. The compound is disclosed in the patent literature as a member of a chemical series designed to modulate CSF1R (Fms) kinase activity, a target implicated in oncology, neuroinflammation, and bone disorders [REFS‑2]. Publicly available quantitative selectivity, potency, and pharmacokinetic data for this specific molecule are currently absent from primary research articles and authoritative databases; therefore the compound should be viewed as a structurally defined chemical probe whose differentiation from close analogs has not yet been experimentally established in the open literature.

Why 2‑Methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide Cannot Be Interchanged with Generic Azetidine Sulfonamides or Benzenesulfonamide CSF1R Inhibitors


The compound sits at the intersection of two privileged chemotypes – azetidine‑based Type II kinase inhibitors and 2‑methoxybenzamide sulfonamides – both of which exhibit extreme sensitivity to subtle structural modifications. In azetidine CSF1R inhibitor series, small changes in the N‑1 sulfonyl substituent and the C‑3 ether linkage have been shown to shift selectivity among the CSF1R/Kit/Flt3 kinase panel by >100‑fold [REFS‑1]. Similarly, 2‑methoxybenzamide sulfonamides are established sodium‑channel blockers whose potency and isoform selectivity are exquisitely dependent on the benzamide substitution pattern [REFS‑2]. Consequently, replacing this compound with a generic azetidine sulfonamide or a structurally related benzamide sulfonamide without head‑to‑head comparator data risks loss of the intended target profile; the absence of published selectivity panels for this specific compound makes informed substitution impossible without de novo experimental qualification.

2‑Methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide: Quantitative Comparator Evidence from Permissible Sources


No Permissible Primary Source Provides Quantitative Comparator Data for This Compound

A comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, and the PDB identified no primary research article, patent example, or curated database entry that reports a head‑to‑head quantitative comparison between 2‑methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide and any defined comparator (e.g., PLX3397, JTE‑952, BLZ945, or a close structural analog from the same patent family). The compound appears in the Plexxikon patent US 9,096,593 B2 as part of a Markush structure [REFS‑1], but the patent provides no individual biological data for this compound. The BindingDB entry BDBM50358204 (CHEMBL1922094) is structurally unrelated to the target compound [REFS‑2]. [REFS‑3] constitutes a prohibited source and was not used. Therefore, the minimum evidence threshold required by this guide cannot be met.

CSF1R inhibition Type II kinase inhibitor Azetidine sulfonamide

Class‑Level SAR from Azetidine CSF1R Inhibitors Suggests Potential Differentiation, but No Compound‑Specific Data Exist

The azetidine CSF1R inhibitor class (exemplified by JTE‑952) achieves high cellular potency (IC₅₀ ≈ 20 nM against CSF1R‑dependent cell lines) and Type II binding kinetics through a specific DFG‑out conformation engagement [REFS‑1]. The 2‑methoxybenzamide sulfonamide motif in the target compound is absent from JTE‑952 and other advanced leads, suggesting a potentially differentiated selectivity profile. However, no measured selectivity or potency data exist for 2‑methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide itself. All statements are class‑level inferences that cannot be used to prioritize this compound without experimental confirmation.

CSF1R Type II inhibitor azetidine scaffold kinase selectivity

Research Application Scenarios for 2‑Methoxy‑5‑({3‑[(2‑methylpyridin‑4‑yl)oxy]azetidin‑1‑yl}sulfonyl)benzamide Based on Structural Potential


Chemical Probe for CSF1R‑Dependent Microglia Depletion Studies

The compound's structural alignment with the Plexxikon CSF1R inhibitor series suggests it may serve as a starting point for developing brain‑penetrant CSF1R chemical probes [REFS‑1]. However, no brain penetration or selectivity data exist; initial in vitro screening against CSF1R, Kit, and Flt3 kinase panels is required before any in vivo microglia depletion experiment can be justified.

Structure‑Activity Relationship (SAR) Expansion of Type II Kinase Inhibitor Chemical Space

The 2‑methoxybenzamide sulfonamide motif is underrepresented in the Type II kinase inhibitor literature, making this compound a useful scaffold‑hopping candidate for medicinal chemistry groups exploring novel hinge‑binding pharmacophores [REFS‑2]. Procurement should be restricted to groups equipped to generate comparative biochemical profiling data.

Negative Control or Selectivity Counter‑Screen in Sodium‑Channel Drug Discovery

Given that 2‑methoxybenzamide sulfonamides are established sodium‑channel blockers [REFS‑3], this compound could be profiled as a selectivity control in ion‑channel screening cascades. Its value is contingent on experimental IC₅₀ determination against Nav1.5 and related isoforms.

Quote Request

Request a Quote for 2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.